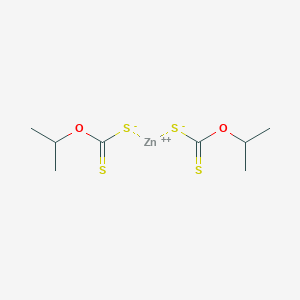

Zinc isopropylxanthate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS’]-, (T-4)- is a coordination compound that features zinc as the central metal ion coordinated to two O-(1-methylethyl) carbonodithioate ligands. This compound is known for its unique structural and chemical properties, making it of interest in various scientific and industrial applications.

Méthodes De Préparation

The synthesis of Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS’]-, (T-4)- typically involves the reaction of zinc salts with O-(1-methylethyl) carbonodithioate ligands under controlled conditions. One common method includes the following steps:

Reacting zinc chloride with sodium O-(1-methylethyl) carbonodithioate: in an aqueous medium.

Stirring the reaction mixture: at room temperature for several hours to ensure complete complexation.

Isolating the product: by filtration and washing with water to remove any unreacted starting materials.

Drying the product: under vacuum to obtain the pure compound.

Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity and yield.

Analyse Des Réactions Chimiques

Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS’]-, (T-4)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.

Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas or metal hydrides.

Substitution: The O-(1-methylethyl) carbonodithioate ligands can be substituted with other ligands in the presence of suitable reagents, leading to the formation of new coordination compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligand exchange reagents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Rubber Industry Applications

Accelerator for Vulcanization

Zinc isopropylxanthate serves as an effective accelerator in the vulcanization process of rubber. It enhances the cross-linking of rubber polymers, improving their elasticity and durability. This compound is particularly valuable in the production of synthetic and natural rubber, including:

- Natural Rubber (NR)

- Styrene-Butadiene Rubber (SBR)

- Nitrile Butadiene Rubber (NBR)

Case Study: Low-Temperature Vulcanization

Research indicates that zinc alkyl xanthates, including ZIX, are effective for low-temperature vulcanization of dry rubber. This process allows for energy savings during production while maintaining product quality . The thermograms of rubber compounds treated with ZIX show significant improvements in thermal stability and mechanical properties compared to untreated samples.

Mineral Processing Applications

Flotation Reagent

this compound is widely used as a flotation reagent in mineral processing, particularly for the extraction of non-ferrous metals like copper and lead. Its role as a collector enhances the separation efficiency of valuable minerals from ores.

Effectiveness in Flotation Processes

The compound's effectiveness can be attributed to its ability to selectively adsorb onto mineral surfaces, promoting their hydrophobicity. Studies have demonstrated that ZIX improves the recovery rates of minerals during flotation processes .

While this compound has beneficial industrial applications, it poses environmental risks if not managed properly. It can be toxic to aquatic life, necessitating careful handling and disposal practices to mitigate its impact on ecosystems . Regulatory guidelines recommend monitoring its concentration in waste streams to prevent contamination.

Conclusion and Future Directions

This compound continues to be a vital compound in both the rubber and mineral processing industries due to its unique properties as an accelerator and flotation reagent. Future research may focus on optimizing its applications further while addressing environmental concerns through improved management practices.

Mécanisme D'action

The mechanism of action of Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS’]-, (T-4)- involves its ability to coordinate with various substrates and catalyze chemical reactions. The zinc ion acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The O-(1-methylethyl) carbonodithioate ligands provide stability to the complex and influence its reactivity.

Comparaison Avec Des Composés Similaires

Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS’]-, (T-4)- can be compared with other zinc coordination compounds, such as:

Zinc, bis[O-ethyl carbonodithioato-kappaS,kappaS’]-, (T-4)-: Similar structure but with ethyl groups instead of 1-methylethyl groups.

Zinc, bis[O-phenyl carbonodithioato-kappaS,kappaS’]-, (T-4)-: Features phenyl groups, leading to different chemical properties and applications.

The uniqueness of Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS’]-, (T-4)- lies in its specific ligand structure, which imparts distinct reactivity and stability compared to other similar compounds.

Propriétés

Numéro CAS |

1000-90-4 |

|---|---|

Formule moléculaire |

C8H14O2S4Zn |

Poids moléculaire |

335.8 g/mol |

Nom IUPAC |

zinc;propan-2-yloxymethanedithioate |

InChI |

InChI=1S/2C4H8OS2.Zn/c2*1-3(2)5-4(6)7;/h2*3H,1-2H3,(H,6,7);/q;;+2/p-2 |

Clé InChI |

SZNCKQHFYDCMLZ-UHFFFAOYSA-L |

SMILES |

CC(C)OC(=S)[S-].CC(C)OC(=S)[S-].[Zn+2] |

SMILES canonique |

CC(C)OC(=S)[S-].CC(C)OC(=S)[S-].[Zn+2] |

Key on ui other cas no. |

1000-90-4 |

Description physique |

Dry Powder |

Numéros CAS associés |

108-25-8 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.